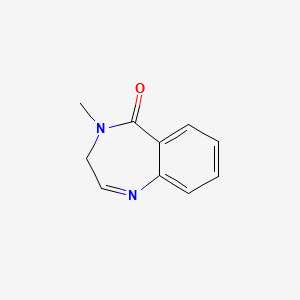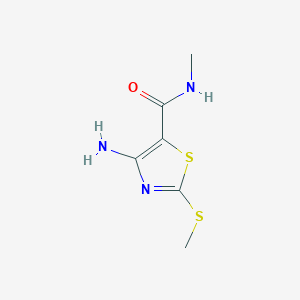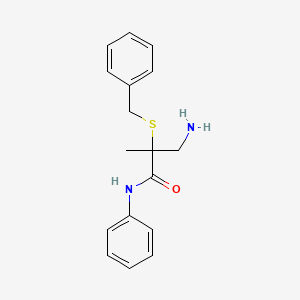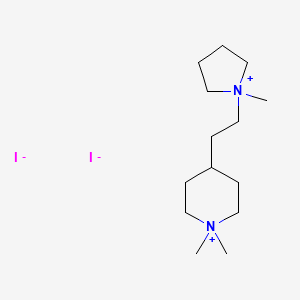
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide is a quaternary ammonium compound It is known for its unique structure, which includes a piperidinium core with dimethyl and methylpyrrolidinyl substituents, and two iodide ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method includes the reaction of 1,1-dimethylpiperidinium with 1-methylpyrrolidine in the presence of an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the iodide ions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new quaternary ammonium salts with different anions.
科学的研究の応用
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in studies involving ion transport and membrane permeability due to its ionic nature.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals is ongoing.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and ion transport, affecting cellular processes. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their function.
類似化合物との比較
Similar Compounds
Methyl viologen dichloride: Known for its use as an electron acceptor in redox reactions.
Ethyl viologen dibromide: Similar structure but with ethyl groups instead of methyl groups.
Paraquat dichloride: A well-known herbicide with a similar bipyridinium structure.
Uniqueness
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide is unique due to its specific substituents and iodide ions, which confer distinct chemical and physical properties
特性
CAS番号 |
63884-31-1 |
|---|---|
分子式 |
C14H30I2N2 |
分子量 |
480.21 g/mol |
IUPAC名 |
1,1-dimethyl-4-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C14H30N2.2HI/c1-15(2)11-6-14(7-12-15)8-13-16(3)9-4-5-10-16;;/h14H,4-13H2,1-3H3;2*1H/q+2;;/p-2 |
InChIキー |
QEQKZRHPZBUHCM-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCC(CC1)CC[N+]2(CCCC2)C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


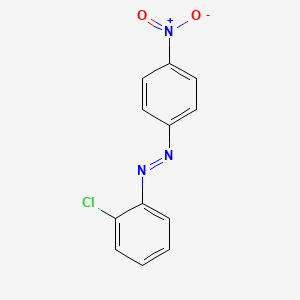
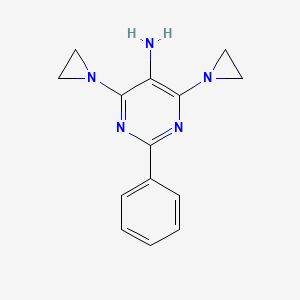
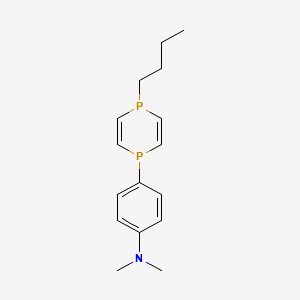

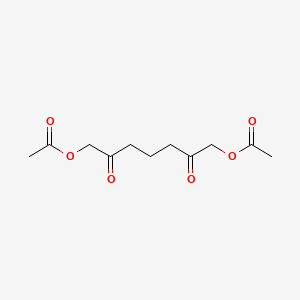
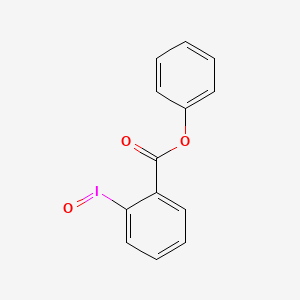

![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)
